molecular formula C20H21N3O4 B2746628 N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide CAS No. 2418678-55-2

N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide

Cat. No.: B2746628
CAS No.: 2418678-55-2
M. Wt: 367.405
InChI Key: QZJJORMZHLFPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including an aziridine ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the aziridine intermediate. Aziridines can be synthesized through various methods, including the reaction of alkenes with nitrenes or the cyclization of haloamines . The aziridine intermediate is then reacted with a phenyl derivative to introduce the methoxyphenyl group.

The final step involves the nitration of the benzamide moiety to introduce the nitro group. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aziridine N-oxides.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide is unique due to the presence of both an aziridine ring and a nitro group, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-20(15-2-1-3-17(10-15)23(25)26)21-16-6-8-19(9-7-16)27-13-18-12-22(18)11-14-4-5-14/h1-3,6-10,14,18H,4-5,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJJORMZHLFPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.